molecular formula C15H23N3OS B5714217 N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

Cat. No. B5714217
M. Wt: 293.4 g/mol
InChI Key: PHUXOAYQALWRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTU is a thiourea derivative that has been synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves its ability to scavenge free radicals and inhibit oxidative stress. N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea acts as a potent antioxidant by donating electrons to free radicals, thereby neutralizing them and preventing them from causing damage to cells. N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea also inhibits the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been shown to protect cells from radiation-induced damage and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has several advantages for lab experiments. It is cost-effective, easy to synthesize, and has a high yield. N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is also stable under normal laboratory conditions and can be easily stored. However, N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab, which can affect the accuracy of the results. Additionally, N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has a short half-life, which can limit its effectiveness in certain experimental conditions.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to protect cells from oxidative stress, which is a common feature of these diseases. Another potential direction is to investigate its potential use as a radioprotective agent in cancer therapy. N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to protect cells from radiation-induced damage, which could make it a promising candidate for use in combination with radiation therapy. Finally, further studies are needed to investigate the safety and efficacy of N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in humans, as most of the research to date has been conducted in animal and cell culture models.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method is simple and efficient, and the compound has several advantages for lab experiments. N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to possess antioxidant properties, protect cells from radiation-induced damage, and inhibit the growth of cancer cells. Future research directions include investigating its potential use in the treatment of neurodegenerative diseases and as a radioprotective agent in cancer therapy.

Synthesis Methods

N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethylphenyl isothiocyanate with 4-morpholineethanamine in the presence of a suitable solvent. The reaction results in the formation of N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea as a white crystalline solid with a high yield. The synthesis method is cost-effective, and the product can be easily purified using recrystallization.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases. N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been studied for its potential use as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage. Additionally, N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-12-9-13(2)11-14(10-12)17-15(20)16-3-4-18-5-7-19-8-6-18/h9-11H,3-8H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUXOAYQALWRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

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